molecular formula C11H20O2 B13296750 1-(1-Hydroxypropan-2-yl)-4-methylcyclohexane-1-carbaldehyde

1-(1-Hydroxypropan-2-yl)-4-methylcyclohexane-1-carbaldehyde

Cat. No.: B13296750
M. Wt: 184.27 g/mol
InChI Key: YOPPSGDDOGZTSB-UHFFFAOYSA-N
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Description

1-(1-Hydroxypropan-2-yl)-4-methylcyclohexane-1-carbaldehyde is an organic compound with a complex structure that includes a cyclohexane ring substituted with a hydroxypropan-2-yl group and a carbaldehyde group

Preparation Methods

The synthesis of 1-(1-Hydroxypropan-2-yl)-4-methylcyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohexanone with 1-hydroxypropan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then subjected to oxidation using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired aldehyde .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

1-(1-Hydroxypropan-2-yl)-4-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can undergo substitution reactions with halogenating agents to form halides.

    Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with alcohols to form acetals.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases depending on the specific reaction.

Scientific Research Applications

1-(1-Hydroxypropan-2-yl)-4-methylcyclohexane-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(1-Hydroxypropan-2-yl)-4-methylcyclohexane-1-carbaldehyde exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The hydroxy and aldehyde groups play crucial roles in these interactions, often forming hydrogen bonds or covalent bonds with target molecules .

Comparison with Similar Compounds

1-(1-Hydroxypropan-2-yl)-4-methylcyclohexane-1-carbaldehyde can be compared with similar compounds such as:

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

1-(1-hydroxypropan-2-yl)-4-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C11H20O2/c1-9-3-5-11(8-13,6-4-9)10(2)7-12/h8-10,12H,3-7H2,1-2H3

InChI Key

YOPPSGDDOGZTSB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C=O)C(C)CO

Origin of Product

United States

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